molecular formula C20H24N2O4S B2916092 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922062-46-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2916092
CAS No.: 922062-46-2
M. Wt: 388.48
InChI Key: BJSIJTFOESXSFG-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a chemical reagent designed for research applications, featuring a benzo-fused 1,4-oxazepine core—a seven-membered heterocycle containing oxygen and nitrogen—which is less common in pharmaceuticals compared to five- or six-membered rings. This structural uniqueness makes it a valuable scaffold for investigating novel biological activities . The compound is synthesized with an ethyl substituent on the oxazepine ring and a 2,4,5-trimethylbenzenesulfonamide group, which may influence its lipophilicity and binding affinity to biological targets . Compounds based on the tetrahydrobenzo[f][1,4]oxazepine structure have garnered significant attention in scientific research due to their potential biological activities. Analogous structures have demonstrated promising mechanisms of action in preclinical studies, including the induction of apoptosis through the activation of caspase pathways and causing cell cycle arrest at the G2/M phase, thereby preventing uncontrolled cell proliferation . Furthermore, some related sulfonamide-containing oxazepine analogs have been identified as potent inhibitors of specific enzymes, such as γ-secretase, which plays a role in key cellular signaling pathways . This suggests potential research applications in oncology and other fields. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs to explore new therapeutic agents and study structure-activity relationships (SAR) . This product is intended for research purposes only and is not classified as a drug or pharmaceutical. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly for use in vitro, outside of living organisms, and any bodily introduction into humans or animals is prohibited by law .

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-8-9-26-18-7-6-16(12-17(18)20(22)23)21-27(24,25)19-11-14(3)13(2)10-15(19)4/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSIJTFOESXSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound that belongs to the class of oxazepine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxazepine core is known for its involvement in various pharmacological effects, including anti-cancer and immunomodulatory properties.

Chemical Structure and Properties

The molecular formula of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S with a molecular weight of 404.5 g/mol. The compound features a sulfonamide group attached to a tetrahydrobenzo-fused oxazepine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H24N2O5S
Molecular Weight404.5 g/mol
StructureStructure

Anticancer Properties

Research indicates that compounds with similar oxazepine structures can induce differentiation in acute myeloid leukemia (AML) cells. For instance, studies have shown that these compounds can upregulate CD11b expression in certain cell lines, suggesting their potential as therapeutic agents in cancer treatment.

Case Study:
A study involving the derivative of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The findings suggest that modifications at the N-position can enhance the compound's activity against specific cancer types.

Immunomodulatory Effects

The immunomodulatory potential of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide has also been explored. Similar compounds have been shown to modulate immune responses by affecting cytokine production and enhancing macrophage activation. This suggests a broader application in treating inflammatory diseases and enhancing immune responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural characteristics. The presence of the ethyl substituent and sulfonamide group plays a crucial role in its pharmacological properties. Research indicates that increasing steric bulk at the N-position enhances metabolic stability and biological activity against specific cancer cell lines.

Compound NameStructural FeaturesBiological Activity
N-(3-(2-Oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamideSimilar oxazepine coreDifferentiation of leukemia cells
6-(1H-indazol-6-yl)-N-{4-[2-methyl...Contains indazole and sulfonamideAnticancer activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A key analogue is 4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922553-62-6, molecular weight 390.5 g/mol) . This compound shares the benzo[f][1,4]oxazepin-7-yl scaffold but differs in the sulfonamide substituents:

Parameter Target Compound 4-Ethoxy Analogue
Sulfonamide Substituents 2,4,5-trimethylbenzenesulfonamide 4-ethoxybenzenesulfonamide
Molecular Formula C₂₁H₂₄N₂O₄S C₁₉H₂₂N₂O₅S
Molecular Weight ~424.5 g/mol (estimated) 390.5 g/mol
Key Functional Groups Methyl groups (electron-donating, lipophilic) Ethoxy group (polar, moderate steric hindrance)

Impact of Substituents :

  • The ethoxy group in the analogue introduces polarity, which may favor solubility but reduce binding affinity in hydrophobic enzyme pockets.
Pharmacological and Physicochemical Data

Limited experimental data are available for direct comparison. However, inferences can be drawn from analogous sulfonamide derivatives:

  • Binding Affinity : Methyl groups in the target compound may stabilize hydrophobic interactions with target proteins (e.g., cyclooxygenase-2), as seen in celecoxib analogues .
  • Metabolic Stability : Bulkier trimethyl groups could slow hepatic metabolism compared to the ethoxy analogue, extending half-life .

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